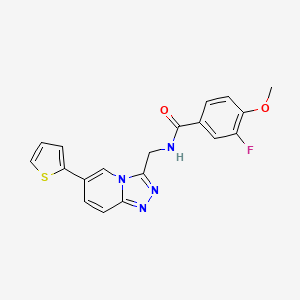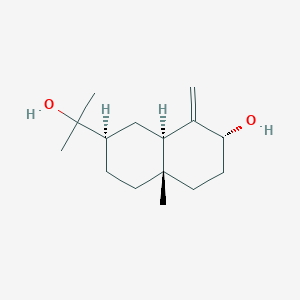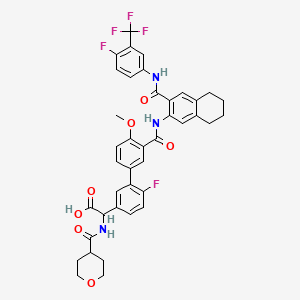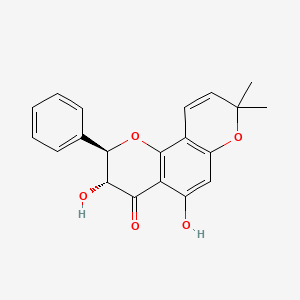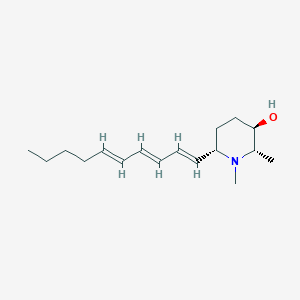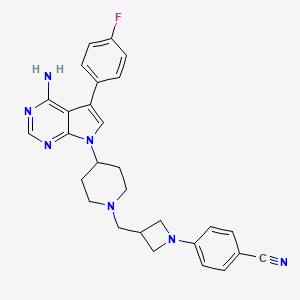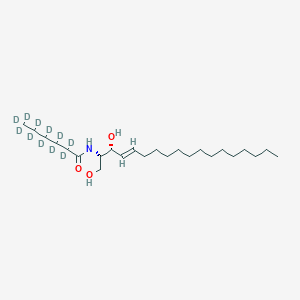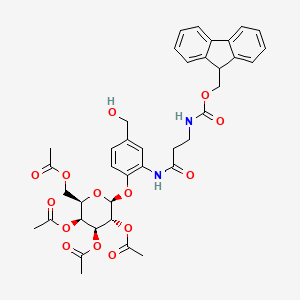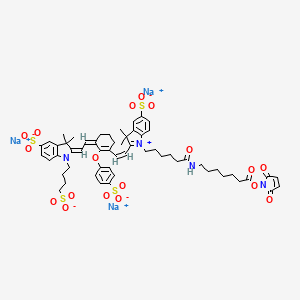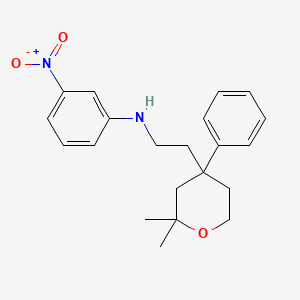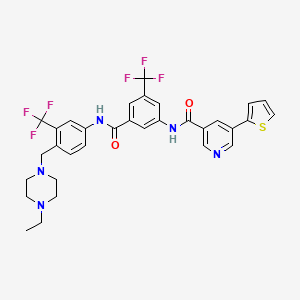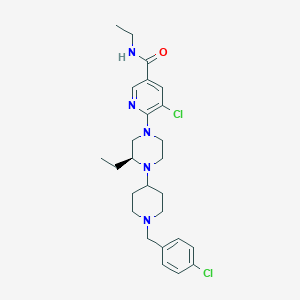
(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VUF11211 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
While specific industrial production methods for VUF11211 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
VUF11211 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
VUF11211 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and activation of the CXCR3 receptor.
Biology: Helps in understanding the role of CXCR3 in immune cell signaling and migration.
Medicine: Potential therapeutic applications in treating immune-related diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new pharmacological agents targeting chemokine receptors.
Mechanism of Action
VUF11211 acts as an inverse agonist at the CXCR3 receptor, which is a G protein-coupled receptor involved in immune cell signaling. By binding to the receptor, VUF11211 stabilizes it in an inactive conformation, thereby inhibiting its activity. This mechanism involves the interaction with specific amino acid residues within the receptor’s binding pocket, leading to a decrease in downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
VUF11418: Another CXCR3 antagonist with a different chemical structure.
VUF10661: A compound with similar pharmacological properties but distinct structural features.
NBI-74330: A high-affinity CXCR3 antagonist used in similar research applications.
Uniqueness of VUF11211
VUF11211 is unique due to its high affinity for the CXCR3 receptor and its ability to act as an inverse agonist. This distinguishes it from other CXCR3 antagonists, which may only act as neutral antagonists or partial agonists. Additionally, VUF11211’s specific binding profile and kinetic properties make it a valuable tool for studying the pharmacology of the CXCR3 receptor .
Properties
Molecular Formula |
C26H35Cl2N5O |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
5-chloro-6-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C26H35Cl2N5O/c1-3-22-18-32(25-24(28)15-20(16-30-25)26(34)29-4-2)13-14-33(22)23-9-11-31(12-10-23)17-19-5-7-21(27)8-6-19/h5-8,15-16,22-23H,3-4,9-14,17-18H2,1-2H3,(H,29,34)/t22-/m0/s1 |
InChI Key |
XQWKNLJIWOTOKT-QFIPXVFZSA-N |
Isomeric SMILES |
CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl |
Canonical SMILES |
CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



